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molecular formula C8H6ClNOS B8694611 3-Chloro-4-methoxy-1,2-benzisothiazole

3-Chloro-4-methoxy-1,2-benzisothiazole

Cat. No. B8694611
M. Wt: 199.66 g/mol
InChI Key: IGTDKILBEHZLJM-UHFFFAOYSA-N
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Patent
US04590196

Procedure details

The 4-methoxy benzisothiazolone (0.065 mole) was dissolved in 200 mL of dichloroethane and PCl5 (1.05 mole equiv.) was added neat. The reaction was refluxed-monitored by tlc. An additional 0.25 mole equiv. and 2×0.10 mole equiv. of PCl5 was added after 1 hour, 21/2 hours, and 3 hours before the reaction was judged complete by tlc. The reaction was cooled and the solvent and excess reagent removed by house vacuum distillation. The residue was flash chromatographed (30% CH2Cl2 /70% hexane) affording the 3-chloro-4-methoxy-1,2-benzisothiazole in 60% yield.
Name
4-methoxy benzisothiazolone
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.05 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[CH:9]=[N:10][S:11](=O)[C:7]=2[CH:6]=[CH:5][CH:4]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:14]>ClC(Cl)C>[Cl:14][C:9]1[C:8]2[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[CH:6][C:7]=2[S:11][N:10]=1

Inputs

Step One
Name
4-methoxy benzisothiazolone
Quantity
0.065 mol
Type
reactant
Smiles
COC1=CC=CC2=C1C=NS2=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
1.05 mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours, and 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the solvent and excess reagent removed by house vacuum distillation
CUSTOM
Type
CUSTOM
Details
chromatographed (30% CH2Cl2 /70% hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NSC2=C1C(=CC=C2)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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